

Chromatographic Separation of Desipramine and its Metabolites: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxy Desipramine-d6

Cat. No.: B12406611

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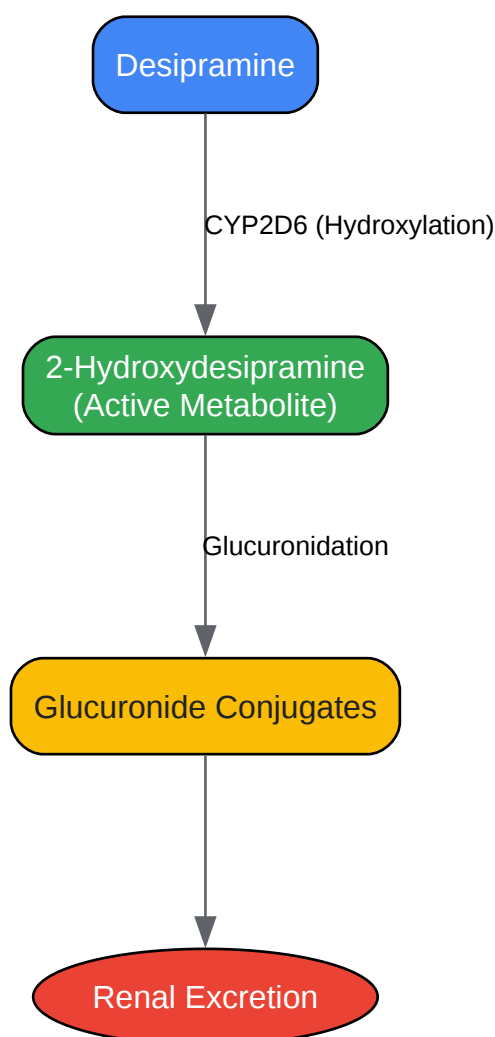
Introduction

Desipramine is a tricyclic antidepressant primarily used in the management of major depressive disorder. It is the principal active metabolite of imipramine and functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[1][2] The therapeutic efficacy and potential toxicity of desipramine are influenced by its plasma concentration, as well as the concentration of its major active metabolite, 2-hydroxydesipramine.[1][3] Therefore, accurate and reliable analytical methods for the simultaneous determination of desipramine and its metabolites in biological matrices are crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.[4]

This document provides detailed application notes and protocols for the chromatographic separation and quantification of desipramine and its primary metabolite, 2-hydroxydesipramine. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Desipramine

Desipramine undergoes extensive metabolism in the liver, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 2-hydroxydesipramine.[1][2][5] This metabolite is pharmacologically active and contributes to the overall therapeutic and potential toxic effects of the drug.[1][6] Subsequent glucuronide conjugation of the hydroxylated metabolites facilitates their renal excretion.[5]



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Caption: Metabolic pathway of desipramine.

Quantitative Data Summary

The following tables summarize the quantitative data from various chromatographic methods for the analysis of desipramine and 2-hydroxydesipramine.

Table 1: HPLC-UV Method Performance

Analyte	Linearity Range (µg/L)	Retention Time (min)	Between-Run CV (%)	Reference
Desipramine	1 - 100	~6	3.6 - 3.9	[3]
2-Hydroxydesipramine	1 - 100	~6	3.4 - 3.8	[3]

Table 2: LC-MS/MS Method Performance

Analyte	Retention Time (min)	Ion Transition (m/z)	Accuracy (%) at 40 ng/mL	Accuracy (%) at 120 ng/mL	Reference
Desipramine	0.9	267.3 → 72.2	105.33	100.17	[7][8]
2-Hydroxydesipramine	1.0	283.3 → 72.2	-	-	[7]
d4-Desipramine (ISTD)	-	271.3 → 72.2	-	-	[7]

Experimental Protocols

Protocol 1: HPLC with UV Detection for Desipramine and 2-Hydroxydesipramine in Serum

This protocol is based on the method described by Kenney et al. for the pharmacokinetic analysis of desipramine and its 2-hydroxy metabolite.[3][9]

1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of serum in a glass tube, add the internal standard (e.g., amitriptyline).

- Alkalize the serum sample by adding 200 μ L of 1.0 mol/L ammonium hydroxide.[9]
- Add 3 mL of extraction solvent (ethyl acetate/hexane/isoamyl alcohol, 50/49/1 by volume).[9]
- Vortex the mixture for 10 minutes.
- Centrifuge at 2000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[9]
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject 150 μ L of the reconstituted sample into the HPLC system.[9]

2. Chromatographic Conditions

- HPLC System: A standard HPLC system with a UV detector.
- Column: Cyanopropyl column (e.g., Supelco no. 5-8377).[9]
- Mobile Phase: Acetonitrile:Methanol:Potassium phosphate buffer (600:180:220 v/v/v).[9]
- Flow Rate: 3.0 mL/min.[9]
- Detection: UV at 214 nm.[3][9]
- Run Time: Approximately 6 minutes.[3]

Protocol 2: LC-MS/MS Method for Desipramine and 2-Hydroxydesipramine in Human Plasma

This protocol is a high-throughput method suitable for clinical and research applications requiring high sensitivity and specificity.[7]

1. Sample Preparation

- Pipette 50 μ L of human plasma sample into a 96-well plate.

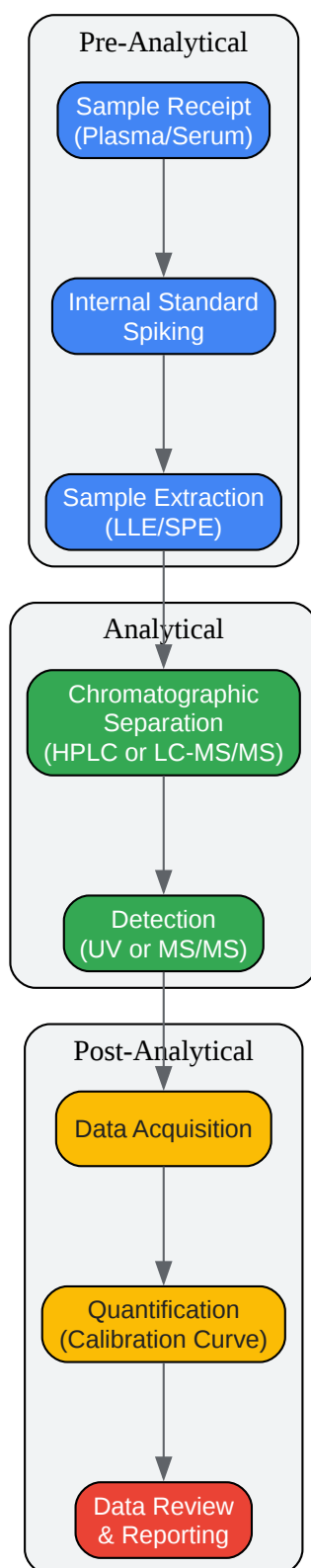
- Add 25 μ L of the internal standard working solution (d4-Desipramine).[7]
- Add a basic buffer to all samples and mix.[7]
- Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).[7]
- Mix and centrifuge the plate.
- Transfer the supernatant to a new 96-well plate.
- Evaporate the samples to dryness.
- Reconstitute the residue in 90% acetonitrile.[7]

2. Chromatographic and Mass Spectrometric Conditions

- LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 μ m.[7]
- Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid.[7]
- Flow Rate: Not specified, optimize for best separation.
- Run Time: 2.5 minutes.[7]
- Mass Spectrometer: API 4000 or equivalent.[7]
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.[7]
- Ion Monitoring:
 - Desipramine: 267.3 \rightarrow 72.2 m/z[7]
 - 2-Hydroxydesipramine: 283.3 \rightarrow 72.2 m/z[7]
 - d4-Desipramine (Internal Standard): 271.3 \rightarrow 72.2 m/z[7]

Experimental Workflow

The following diagram illustrates a typical workflow for the chromatographic analysis of desipramine and its metabolites from sample receipt to final data analysis.



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Caption: General workflow for chromatographic analysis.

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